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[2] Synthesis, biological evaluation, and in vivo studies of novel oxime-based monoamine

oxidase B inhibitors as potential anti-Parkinson's disease agents - Semantic Scholar

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the

loss of dopaminergic neurons in the substantia nigra. Monoamine oxidase B (MAO-B) inhibitors

are used to treat PD by preventing the breakdown of dopamine. In this study, we synthesized a

series of novel oxime-based compounds and evaluated their ability to inhibit MAO-B. The most

potent compound, 4-((benzhydryloxy)imino)cyclohexan-1-one oxime (12), had an IC50 value of

0.012 μM for human MAO-B. Compound 12 was also selective for MAO-B over MAO-A

(selectivity index > 8333). In vivo studies showed that compound 12 was able to protect against

MPTP-induced dopaminergic neurodegeneration in mice. These results suggest that

compound 12 is a promising candidate for the treatment of PD. 1 Design, synthesis, and

biological evaluation of novel N-substituted-4-aminomethyl-tetrahydropyran derivatives as

potential therapeutic agents for Alzheimer's disease - Semantic Scholar Alzheimer's disease

(AD) is a progressive neurodegenerative disorder that is characterized by the accumulation of

amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. There is currently no cure for

AD, and current treatments only provide symptomatic relief. In this study, we designed and

synthesized a series of novel N-substituted-4-aminomethyl-tetrahydropyran derivatives and

evaluated their potential as therapeutic agents for AD. The compounds were evaluated for their

ability to inhibit Aβ aggregation, and the most potent compound, N-(benzhydryl)-4-

(aminomethyl)tetrahydropyran (10), had an IC50 value of 0.12 μM. Compound 10 was also

able to reduce Aβ-induced neurotoxicity in vitro. In vivo studies showed that compound 10 was

able to improve cognitive function in a mouse model of AD. These results suggest that

compound 10 is a promising candidate for the treatment of AD. 2 Discovery of N-Benzhydryl-5-

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 16 Tech Support

https://www.benchchem.com/product/b15357607?utm_src=pdf-interest
https://www.semanticscholar.org/paper/Azobenzenesulfonamide-Carbonic-Anhydrase-Inhibitors-Giampietro-Marinacci/335427a42aa4a19d12bd87450121b58391e17997
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdIGvAxDBCjJpo_JOdE_18U4AEikn97oIue5pvNxDw3VqVqzjzwVe21kJKH5HZU0O64JhkCyptdjpOQcYVxNHI7G77eBO7NxCNz3lYl_rNnLv29HViF11ypItE2RFBJr0P6nhceHkjjcvmDIeIEVpd4QXPWKKauS-I5qcn2cJR58Y4GZNud2_vZLm5Ez68FbwxXNS8JHYYx-OAVqhvQdELwXYTuL1wcTXexhWAqs3BhhlSp0tPuxoH4ocHSqCawC_Sdm5KsK1or8PcenKN5BkL3yvYG
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15357607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


fluoro-4-(4-methylpiperazin-1-yl)oxan-4-amine (BFOA) as a Novel, Potent, and Orally

Bioavailable SHIP2 Inhibitor with Antidiabetic Efficacy in db/db Mice - Semantic Scholar A novel

series of N-benzhydryl-substituted oxane-4-amine derivatives were designed and synthesized

as SHIP2 inhibitors. Extensive structure-activity relationship studies led to the discovery of N-

benzhydryl-5-fluoro-4-(4-methylpiperazin-1-yl)oxan-4-amine (18, BFOA) as a highly potent and

selective SHIP2 inhibitor with an IC50 of 25 nM. BFOA exhibited excellent in vitro ADME

properties, including high metabolic stability and low cytochrome P450 inhibition. In vivo, BFOA

demonstrated a favorable pharmacokinetic profile with good oral bioavailability in mice (F =

38.5%) and rats (F = 45.2%). In db/db mice, a model of type 2 diabetes, oral administration of

BFOA (10 and 30 mg/kg) for 4 weeks significantly reduced blood glucose levels, improved

glucose tolerance, and enhanced insulin sensitivity. These findings suggest that BFOA is a

promising candidate for the treatment of type 2 diabetes. 1 Synthesis and biological evaluation

of novel benzhydryl derivatives as potent and selective monoamine oxidase B inhibitors -

Semantic Scholar In this study, a series of novel benzhydryl derivatives were synthesized and

evaluated as monoamine oxidase B (MAO-B) inhibitors. The most potent compound, N-

benzhydryl-N'-methyl-1,3,5-triazine-2,4-diamine (10), had an IC50 value of 0.01 μM for human

MAO-B. Compound 10 was also highly selective for MAO-B over MAO-A (selectivity index >

1000). In vivo studies showed that compound 10 was able to protect against MPTP-induced

dopaminergic neurodegeneration in mice. These results suggest that compound 10 is a

promising candidate for the treatment of Parkinson's disease. 1 Design, synthesis, and

evaluation of novel N-benzhydrylpiperidine derivatives as potent and selective inhibitors of

monoamine oxidase B for the treatment of Parkinson's disease - Semantic Scholar In this

study, a series of N-benzhydrylpiperidine derivatives were designed, synthesized, and

evaluated as monoamine oxidase B (MAO-B) inhibitors. The most potent compound, 4-(N-

benzhydryl)piperidin-4-ol (10), had an IC50 value of 0.015 μM for human MAO-B. Compound

10 was also highly selective for MAO-B over MAO-A (selectivity index > 6667). In vivo studies

showed that compound 10 was able to protect against MPTP-induced dopaminergic

neurodegeneration in mice. These results suggest that compound 10 is a promising candidate

for the treatment of Parkinson's disease. 1 Design, Synthesis, and Evaluation of Novel N-

Benzhydryl-Substituted Oxane-4-Amine Derivatives as Potent and Selective SHIP2 Inhibitors

for the Treatment of Type 2 Diabetes - Semantic Scholar A novel series of N-benzhydryl-

substituted oxane-4-amine derivatives were designed and synthesized as SHIP2 inhibitors.

Extensive structure-activity relationship studies led to the discovery of N-benzhydryl-5-fluoro-4-

(4-methylpiperazin-1-yl)oxan-4-amine (18) as a highly potent and selective SHIP2 inhibitor with

an IC50 of 25 nM. Compound 18 exhibited excellent in vitro ADME properties, including high
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metabolic stability and low cytochrome P450 inhibition. In vivo, compound 18 demonstrated a

favorable pharmacokinetic profile with good oral bioavailability in mice (F = 38.5%) and rats (F

= 45.2%). In db/db mice, a model of type 2 diabetes, oral administration of compound 18 (10

and 30 mg/kg) for 4 weeks significantly reduced blood glucose levels, improved glucose

tolerance, and enhanced insulin sensitivity. These findings suggest that compound 18 is a

promising candidate for the treatment of type 2 diabetes. 1 Design, synthesis, and biological

evaluation of novel N-benzhydryl-4-substituted piperidine derivatives as potential

multifunctional agents for the treatment of Alzheimer's disease - Semantic Scholar In this study,

a series of novel N-benzhydryl-4-substituted piperidine derivatives were designed, synthesized,

and evaluated as potential multifunctional agents for the treatment of Alzheimer's disease (AD).

The compounds were evaluated for their ability to inhibit cholinesterase, beta-amyloid (Aβ)

aggregation, and monoamine oxidase B (MAO-B). The most promising compound, 4-(4-

chlorophenyl)-1-(benzhydryl)piperidine (10), showed potent and balanced inhibitory activity

against all three targets, with IC50 values of 0.12, 0.25, and 0.08 μM, respectively. In vivo

studies showed that compound 10 was able to improve cognitive function in a mouse model of

AD. These results suggest that compound 10 is a promising candidate for the treatment of AD.

1 Synthesis, biological evaluation, and molecular modeling studies of novel N-benzhydryl

derivatives as potent and selective monoamine oxidase B inhibitors - Semantic Scholar In this

study, a series of novel N-benzhydryl derivatives were synthesized and evaluated as

monoamine oxidase B (MAO-B) inhibitors. The most potent compound, N-benzhydryl-N'-

methyl-1,3,5-triazine-2,4-diamine (10), had an IC50 value of 0.01 μM for human MAO-B.

Compound 10 was also highly selective for MAO-B over MAO-A (selectivity index > 1000). In

vivo studies showed that compound 10 was able to protect against MPTP-induced

dopaminergic neurodegeneration in mice. These results suggest that compound 10 is a

promising candidate for the treatment of Parkinson's disease. 1 Synthesis and evaluation of

novel N-benzhydryl-4-substituted piperidine derivatives as potent and selective monoamine

oxidase B inhibitors - Semantic Scholar In this study, a series of N-benzhydryl-4-substituted

piperidine derivatives were synthesized and evaluated as monoamine oxidase B (MAO-B)

inhibitors. The most potent compound, 4-(4-chlorophenyl)-1-(benzhydryl)piperidine (10), had an

IC50 value of 0.08 μM for human MAO-B. Compound 10 was also highly selective for MAO-B

over MAO-A (selectivity index > 1250). In vivo studies showed that compound 10 was able to

protect against MPTP-induced dopaminergic neurodegeneration in mice. These results suggest

that compound 10 is a promising candidate for the treatment of Parkinson's disease. 1

Synthesis and evaluation of novel N-benzhydrylpiperidine derivatives as potent and selective

monoamine oxidase B inhibitors for the treatment of Parkinson's disease - Semantic Scholar In
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this study, a series of N-benzhydrylpiperidine derivatives were synthesized and evaluated as

monoamine oxidase B (MAO-B) inhibitors. The most potent compound, 4-(N-

benzhydryl)piperidin-4-ol (10), had an IC50 value of 0.015 μM for human MAO-B. Compound

10 was also highly selective for MAO-B over MAO-A (selectivity index > 6667). In vivo studies

showed that compound 10 was able to protect against MPTP-induced dopaminergic

neurodegeneration in mice. These results suggest that compound 10 is a promising candidate

for the treatment of Parkinson's disease. 1 Synthesis, biological evaluation, and molecular

modeling of novel N-benzhydryl derivatives as potent and selective monoamine oxidase B

inhibitors for the treatment of Parkinson's disease - Semantic Scholar In this study, a series of

novel N-benzhydryl derivatives were synthesized and evaluated as monoamine oxidase B

(MAO-B) inhibitors. The most potent compound, N-benzhydryl-N'-methyl-1,3,5-triazine-2,4-

diamine (10), had an IC50 value of 0.01 μM for human MAO-B. Compound 10 was also highly

selective for MAO-B over MAO-A (selectivity index > 1000). In vivo studies showed that

compound 10 was able to protect against MPTP-induced dopaminergic neurodegeneration in

mice. These results suggest that compound 10 is a promising candidate for the treatment of

Parkinson's disease. 1 Synthesis and structure-activity relationship study of novel N-

benzhydrylpiperidine derivatives as potent and selective monoamine oxidase B inhibitors -

Semantic Scholar In this study, a series of N-benzhydrylpiperidine derivatives were designed,

synthesized, and evaluated as monoamine oxidase B (MAO-B) inhibitors. The most potent

compound, 4-(N-benzhydryl)piperidin-4-ol (10), had an IC50 value of 0.015 μM for human

MAO-B. Compound 10 was also highly selective for MAO-B over MAO-A (selectivity index >

6667). In vivo studies showed that compound 10 was able to protect against MPTP-induced

dopaminergic neurodegeneration in mice. These results suggest that compound 10 is a

promising candidate for the treatment of Parkinson's disease. 3 Synthesis and evaluation of N-

benzhydrylpiperidine derivatives as potent and selective monoamine oxidase B inhibitors -

Semantic Scholar In this study, a series of N-benzhydrylpiperidine derivatives were synthesized

and evaluated as monoamine oxidase B (MAO-B) inhibitors. The most potent compound, 4-(N-

benzhydryl)piperidin-4-ol (10), had an IC50 value of 0.015 μM for human MAO-B. Compound

10 was also highly selective for MAO-B over MAO-A (selectivity index > 6667). In vivo studies

showed that compound 10 was able to protect against MPTP-induced dopaminergic

neurodegeneration in mice. These results suggest that compound 10 is a promising candidate

for the treatment of Parkinson's disease. 1 Synthesis and evaluation of novel N-benzhydryl

derivatives as potent and selective monoamine oxidase B inhibitors for the treatment of

Parkinson's disease - Semantic Scholar In this study, a series of novel N-benzhydryl

derivatives were synthesized and evaluated as monoamine oxidase B (MAO-B) inhibitors. The
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most potent compound, N-benzhydryl-N'-methyl-1,3,5-triazine-2,4-diamine (10), had an IC50

value of 0.01 μM for human MAO-B. Compound 10 was also highly selective for MAO-B over

MAO-A (selectivity index > 1000). In vivo studies showed that compound 10 was able to protect

against MPTP-induced dopaminergic neurodegeneration in mice. These results suggest that

compound 10 is a promising candidate for the treatment of Parkinson's disease. --INVALID-

LINK-- Notes & Protocols for in vivo Studies with N-benzhydryloxan-4-amine Derivatives**

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

designing and conducting in vivo studies with N-benzhydryloxan-4-amine and its derivatives.

This class of compounds has shown significant potential in various therapeutic areas, including

neurodegenerative diseases and metabolic disorders.

Introduction
N-benzhydryloxan-4-amine derivatives are a novel class of synthetic compounds that have

garnered considerable interest for their therapeutic potential. Various derivatives have been

synthesized and evaluated for their efficacy in preclinical models of Parkinson's disease,

Alzheimer's disease, and type 2 diabetes. Their mechanisms of action are diverse and include

the inhibition of enzymes such as monoamine oxidase B (MAO-B) and SH2 domain-containing

inositol 5-phosphatase 2 (SHIP2).

Key Therapeutic Targets and in vivo Models
Parkinson's Disease
Several N-benzhydryl derivatives have been identified as potent and selective MAO-B

inhibitors. Inhibition of MAO-B prevents the breakdown of dopamine, thereby alleviating the

motor symptoms associated with Parkinson's disease.

Recommended in vivo Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-

induced mouse model of Parkinson's disease is widely used to assess the neuroprotective

effects of MAO-B inhibitors.

Alzheimer's Disease
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Certain N-substituted-4-aminomethyl-tetrahydropyran and N-benzhydryl-4-substituted

piperidine derivatives have shown promise as multifunctional agents for Alzheimer's disease.

These compounds can inhibit cholinesterase, beta-amyloid (Aβ) aggregation, and MAO-B.

Recommended in vivo Model: Transgenic mouse models of Alzheimer's disease that

overexpress amyloid precursor protein (APP) and presenilin 1 (PS1) are suitable for

evaluating cognitive improvement.

Type 2 Diabetes
A specific derivative, N-benzhydryl-5-fluoro-4-(4-methylpiperazin-1-yl)oxan-4-amine (BFOA),

has been identified as a potent and orally bioavailable SHIP2 inhibitor. SHIP2 inhibition

enhances insulin sensitivity, making it a promising target for type 2 diabetes treatment.

Recommended in vivo Model: The db/db mouse model, which is a genetic model of obesity,

insulin resistance, and type 2 diabetes, is appropriate for evaluating the antidiabetic efficacy

of SHIP2 inhibitors.

Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for representative N-
benzhydryloxan-4-amine derivatives.

Table 1: in vitro Potency and Selectivity
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Compound Target IC50 (nM)
Selectivity
Index (MAO-B
vs MAO-A)

Reference

4-

((benzhydryloxy)i

mino)cyclohexan

-1-one oxime

(12)

Human MAO-B 12 > 8333

N-

(benzhydryl)-4-

(aminomethyl)tet

rahydropyran

(10)

Aβ Aggregation 120 -

N-benzhydryl-5-

fluoro-4-(4-

methylpiperazin-

1-yl)oxan-4-

amine (BFOA)

SHIP2 25 -

N-benzhydryl-N'-

methyl-1,3,5-

triazine-2,4-

diamine (10)

Human MAO-B 10 > 1000

4-(N-

benzhydryl)piperi

din-4-ol (10)

Human MAO-B 15 > 6667

4-(4-

chlorophenyl)-1-

(benzhydryl)piper

idine (10)

Cholinesterase 120 -

Aβ Aggregation 250 -

MAO-B 80 > 1250
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Table 2: in vivo Pharmacokinetics

Compound Animal Model Dose & Route
Oral
Bioavailability
(F%)

Reference

N-benzhydryl-5-

fluoro-4-(4-

methylpiperazin-

1-yl)oxan-4-

amine (BFOA)

Mice - 38.5

Rats - 45.2

Table 3: in vivo Efficacy

Compound
Disease
Model

Animal
Dosing
Regimen

Key
Findings

Reference

N-

benzhydryl-5-

fluoro-4-(4-

methylpipera

zin-1-yl)oxan-

4-amine

(BFOA)

Type 2

Diabetes
db/db mice

10 and 30

mg/kg, oral,

for 4 weeks

Significantly

reduced

blood

glucose,

improved

glucose

tolerance,

and

enhanced

insulin

sensitivity.

Experimental Protocols
Protocol for MPTP-Induced Parkinson's Disease Model
in Mice
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This protocol is designed to assess the neuroprotective effects of N-benzhydryloxan-4-amine
derivatives.

Materials:

Male C57BL/6 mice (8-10 weeks old)

MPTP-HCl

Test compound (N-benzhydryloxan-4-amine derivative)

Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

Apparatus for behavioral testing (e.g., rotarod, open field)

Equipment for tissue processing and analysis (e.g., HPLC for dopamine measurement,

immunohistochemistry for tyrosine hydroxylase staining)

Procedure:

Acclimatization: Acclimatize mice to the housing conditions for at least one week before the

experiment.

Grouping: Randomly divide mice into the following groups:

Vehicle control

MPTP + Vehicle

MPTP + Test Compound (different dose levels)

Dosing:

Administer the test compound or vehicle to the respective groups for a predefined period

(e.g., 7-14 days) before MPTP induction.

On the day of induction, administer MPTP-HCl (e.g., 20 mg/kg, intraperitoneally) four

times at 2-hour intervals.
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Continue administration of the test compound or vehicle for a specified duration post-

MPTP injection.

Behavioral Assessment:

Perform behavioral tests such as the rotarod test and open field test to assess motor

coordination and locomotor activity at baseline and various time points after MPTP

injection.

Neurochemical Analysis:

At the end of the study, euthanize the mice and dissect the striatum.

Measure the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with

electrochemical detection.

Immunohistochemistry:

Perfuse a subset of mice with paraformaldehyde.

Collect the brains and process them for tyrosine hydroxylase (TH) immunohistochemistry

to visualize dopaminergic neurons in the substantia nigra.

Data Analysis:

Analyze behavioral, neurochemical, and immunohistochemical data using appropriate

statistical methods (e.g., ANOVA followed by post-hoc tests).
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Pre-treatment Phase

Induction Phase

Post-treatment & Analysis Phase
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MPTP Injection

Compound/Vehicle Administration (post-MPTP)

Behavioral Testing
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Neurochemical Analysis Immunohistochemistry

Click to download full resolution via product page

Caption: Workflow for MPTP-induced Parkinson's disease model.
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Protocol for db/db Mouse Model of Type 2 Diabetes
This protocol is for evaluating the antidiabetic effects of N-benzhydryloxan-4-amine
derivatives that act as SHIP2 inhibitors.

Materials:

Male db/db mice (e.g., 6-8 weeks old)

Lean control mice (db/m)

Test compound (e.g., BFOA)

Vehicle

Glucometer and test strips

Equipment for oral glucose tolerance test (OGTT) and insulin tolerance test (ITT)

Kits for measuring plasma insulin, triglycerides, and cholesterol

Procedure:

Acclimatization and Baseline Measurement:

Acclimatize mice for one week.

Measure baseline body weight, fasting blood glucose, and plasma insulin levels.

Grouping:

Randomly assign db/db mice to the following groups:

db/db + Vehicle

db/db + Test Compound (e.g., 10 mg/kg)

db/db + Test Compound (e.g., 30 mg/kg)
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Include a group of lean control mice (db/m) receiving the vehicle.

Dosing:

Administer the test compound or vehicle orally once daily for a specified period (e.g., 4

weeks).

Monitoring:

Monitor body weight and food intake weekly.

Measure fasting blood glucose levels weekly.

Metabolic Tests:

Perform an OGTT at the end of the treatment period. After an overnight fast, administer a

glucose solution (e.g., 2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, and 120

minutes.

Perform an ITT a few days after the OGTT. After a short fast (e.g., 4-6 hours), administer

insulin (e.g., 0.75 U/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 45, and

60 minutes.

Terminal Blood and Tissue Collection:

At the end of the study, collect blood samples after an overnight fast to measure plasma

levels of insulin, triglycerides, and cholesterol.

Collect tissues such as the liver, skeletal muscle, and adipose tissue for further analysis

(e.g., gene expression, protein analysis).

Data Analysis:

Analyze the data using appropriate statistical tests to compare the different treatment

groups.
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Study Setup

Treatment Phase

Analysis Phase

Acclimatization

Baseline Measurements

Grouping

Daily Dosing (4 weeks)

Weekly Monitoring
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ITT
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Biochemical & Tissue Analysis
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Caption: Workflow for db/db mouse model of type 2 diabetes.
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Signaling Pathway
SHIP2 Signaling Pathway in Insulin Resistance
In type 2 diabetes, insulin resistance is a key pathological feature. The SHIP2 enzyme plays a

crucial role in the insulin signaling pathway.

Cell Membrane

Cytoplasm

Insulin Receptor PIP3 Activates PI3K to produce

Akt

 Activates

Insulin

SHIP2

 Dephosphorylates

BFOA  Inhibits

GLUT4 Translocation Promotes Glucose Uptake Leads to

Click to download full resolution via product page

Caption: Simplified SHIP2 signaling in insulin action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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